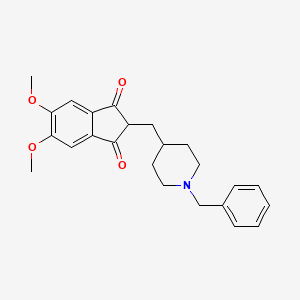

Donepezil Impurity 3

説明

Donepezil impurity.

作用機序

Target of Action

Donepezil Impurity 3, like Donepezil, is primarily targeted towards acetylcholinesterase , an enzyme that plays a crucial role in nerve signal transmission . Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting this enzyme, this compound increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic function .

Mode of Action

This compound, as an acetylcholinesterase inhibitor, binds to acetylcholinesterase and prevents it from breaking down acetylcholine in the synaptic cleft . This results in an increased concentration of acetylcholine, which can then bind to more receptors on the post-synaptic neuron, enhancing the transmission of nerve signals .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine, leading to an increase in its concentration . This enhances the transmission of signals in the cholinergic pathway, which is involved in numerous cognitive functions, including memory and learning .

Pharmacokinetics

It can easily cross the blood-brain barrier, which is crucial for its action in the brain . Similar properties can be expected for this compound, given its structural similarity to Donepezil.

Result of Action

The primary result of this compound’s action is an enhancement of cholinergic function. By increasing the concentration of acetylcholine in the brain, it enhances the transmission of nerve signals involved in cognitive functions .

生化学分析

Biochemical Properties

Donepezil Impurity 3, like Donepezil, is likely to interact with acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter . The nature of these interactions is likely to be inhibitory, as is the case with Donepezil .

Cellular Effects

Given its structural similarity to Donepezil, it may influence cell function by modulating acetylcholine levels, thereby impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level by binding to AChE, inhibiting its activity, and thus increasing acetylcholine levels .

Temporal Effects in Laboratory Settings

Donepezil has been shown to undergo oxidation, a vital step of drug metabolism . This could potentially apply to this compound as well.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on Donepezil have shown that its effects can vary with different dosages .

Metabolic Pathways

Donepezil is known to undergo oxidation, a key step in drug metabolism . This could potentially apply to this compound as well.

Transport and Distribution

Donepezil, due to its lipophilic nature and small molecular size, can easily cross the blood-brain barrier , which might also be true for this compound.

Subcellular Localization

Given its potential interaction with AChE, it may be localized in the synaptic cleft where AChE is typically found .

生物活性

Donepezil, a well-known acetylcholinesterase inhibitor, is primarily used in the treatment of Alzheimer's disease. However, its impurities, particularly Donepezil Impurity 3, have garnered attention for their potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, effects on cholinergic systems, and relevant case studies.

Overview of Donepezil and Its Impurities

Donepezil (chemical name: 2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride) is classified as a selective acetylcholinesterase inhibitor with an IC50 of approximately 5.7 nM . During its synthesis and storage, various impurities can arise, including this compound. Understanding these impurities is crucial as they may influence the efficacy and safety profile of the drug.

This compound is believed to exert its biological effects through several mechanisms:

- Acetylcholinesterase Inhibition : Like Donepezil, Impurity 3 may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft. This can enhance cholinergic neurotransmission, which is often impaired in Alzheimer's disease.

- Neuroprotection : Preliminary studies suggest that Donepezil and its impurities may provide neuroprotective effects by modulating various neurotrophic factors and reducing oxidative stress within neuronal cells .

In Vitro Studies

Research has demonstrated that Donepezil and its impurities can inhibit AChE activity effectively. For instance, studies have reported IC50 values for various synthesized compounds related to Donepezil that show comparable or superior inhibition to the parent compound .

| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Donepezil | 5.7 | 33 | Reversible noncompetitive |

| This compound | TBD | TBD | TBD |

Note: TBD = To Be Determined; further studies are needed to establish specific values for this compound.

Case Studies

Recent case reports have highlighted the clinical implications of donepezil toxicity, which may also involve its impurities. For example:

- A 96-year-old female exhibited symptoms consistent with donepezil toxicity after an altered dose was administered. Symptoms included confusion and lethargy, which were potentially exacerbated by the presence of impurities .

- Another case involved an elderly male who experienced severe bradycardia and gastrointestinal symptoms after ingesting an overdose of donepezil. The involvement of impurities in these adverse effects remains a topic for further investigation .

Potential Therapeutic Applications

The exploration of this compound may lead to new therapeutic avenues:

- Combination Therapies : There is potential for using this compound in combination with other agents to enhance cognitive function or mitigate side effects associated with donepezil alone.

- Development of Novel Compounds : Research into the structure-activity relationship (SAR) of donepezil-related compounds could yield new drugs with improved efficacy and safety profiles .

科学的研究の応用

Chemical Profile of Donepezil Impurity 3

Chemical Structure and Properties:

- Name: this compound

- CAS Number: 2097683-67-3

- Molecular Formula: C24H29NO4

- Molecular Weight: 395.49 g/mol

Analytical Applications

This compound is significant in the context of pharmaceutical analysis for several reasons:

- Quality Control in Pharmaceutical Manufacturing:

- Chromatographic Techniques:

- Stability Studies:

Pharmacological Research

The exploration of this compound extends beyond analytical applications into pharmacological research:

- Investigating Mechanisms of Action:

- Development of Novel Therapeutics:

Case Studies

In a quality control setting, a pharmaceutical company implemented HPLC methods to routinely monitor levels of this compound in their production batches. The findings consistently showed levels below the regulatory threshold, ensuring compliance and safety for patients .

特性

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c1-28-21-13-18-19(14-22(21)29-2)24(27)20(23(18)26)12-16-8-10-25(11-9-16)15-17-6-4-3-5-7-17/h3-7,13-14,16,20H,8-12,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSVPGIZPNHDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。